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Compound of Interest

Compound Name: 5-Methyl-1-hexanol

Cat. No.: B128172 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyl-1-hexanol, a key intermediate in various chemical syntheses. The data presented

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), will be invaluable for researchers, scientists, and professionals in drug development and

materials science, facilitating compound identification, purity assessment, and structural

elucidation.

Chemical Structure and Properties
5-Methyl-1-hexanol is a primary alcohol with the chemical formula C₇H₁₆O. Its structure

consists of a hexane backbone with a methyl group at the 5th position and a hydroxyl group at

the 1st position.

Systematic Name: 5-Methylhexan-1-ol CAS Number: 627-98-5 Molecular Weight: 116.20 g/mol

Appearance: Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the ¹H and ¹³C NMR data for 5-Methyl-1-hexanol.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.64 Triplet (t) 2H H-1

1.57 - 1.49 Multiplet (m) 3H H-2, H-5

1.34 - 1.15 Multiplet (m) 4H H-3, H-4

0.86 Doublet (d) 6H H-6, H-7

1.4 (approx.) Singlet (s) 1H OH

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

62.9 C-1

38.8 C-4

32.5 C-2

27.9 C-5

23.8 C-3

22.6 C-6, C-7

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 5-Methyl-1-hexanol exhibits characteristic absorption bands for the hydroxyl and

alkyl groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3330 (broad) Strong O-H stretch

2955, 2870 Strong C-H stretch (alkyl)

1465 Medium C-H bend (alkyl)

1058 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of 5-
Methyl-1-hexanol shows a characteristic fragmentation pattern for a primary alcohol.

m/z Relative Intensity (%) Assignment

116 < 1 [M]⁺ (Molecular Ion)

101 5 [M-CH₃]⁺

83 20 [M-H₂O-CH₃]⁺

70 40 [M-H₂O-C₂H₄]⁺

55 80 [C₄H₇]⁺

43 100 [C₃H₇]⁺ (Base Peak)

31 60 [CH₂OH]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5-Methyl-1-
hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
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Sample Preparation: A sample of 5-10 mg of 5-Methyl-1-hexanol is dissolved in approximately

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. Typical

parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: A drop of neat 5-Methyl-1-hexanol is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a

spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a

drop of the sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty salt plates or ATR crystal is recorded first and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: A small amount of the liquid sample is introduced into the ion source,

typically via a heated direct insertion probe or by injection into a gas chromatograph (GC)

coupled to the mass spectrometer.

Ionization and Analysis: The sample is vaporized and bombarded with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer) and detected.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 5-Methyl-1-hexanol.

Workflow for Spectroscopic Analysis of 5-Methyl-1-hexanol
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Caption: Spectroscopic analysis workflow for 5-Methyl-1-hexanol.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-1-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128172#spectroscopic-data-of-5-methyl-1-hexanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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